N-(2,2,2-Trichloro-1-(((2-methoxyanilino)carbothioyl)amino)ethyl)propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(((2-methoxyanilino)carbothioyl)amino)ethyl)propanamide typically involves the reaction of 2,2,2-trichloroethylamine with 2-methoxyaniline in the presence of a carbothioylating agent . The reaction is carried out under controlled conditions, often requiring a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-(((2-methoxyanilino)carbothioyl)amino)ethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
N-(2,2,2-Trichloro-1-(((2-methoxyanilino)carbothioyl)amino)ethyl)propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-(((2-methoxyanilino)carbothioyl)amino)ethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trichloro-1-(((2-hydroxyanilino)carbothioyl)amino)ethyl)propanamide
- N-(2,2,2-Trichloro-1-(((4-methoxyanilino)carbothioyl)amino)ethyl)-1-naphthamide
- 2-(1-Naphthyl)-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)acetamide
Uniqueness
N-(2,2,2-Trichloro-1-(((2-methoxyanilino)carbothioyl)amino)ethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16Cl3N3O2S |
---|---|
Molecular Weight |
384.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C13H16Cl3N3O2S/c1-3-10(20)18-11(13(14,15)16)19-12(22)17-8-6-4-5-7-9(8)21-2/h4-7,11H,3H2,1-2H3,(H,18,20)(H2,17,19,22) |
InChI Key |
MIZCAQIQAMOIRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1OC |
Origin of Product |
United States |
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